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molecular formula C12H19NO3 B8487793 tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate

tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate

Cat. No. B8487793
M. Wt: 225.28 g/mol
InChI Key: WUOYTAKXUGWEHO-UHFFFAOYSA-N
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Patent
US09169240B2

Procedure details

To a stirred solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.26 g, 6.80 mmol) at −78° C., was added lithiumdiisopropyl amine (4.76 mL, 9.52 mmol) (2 M in heptane/THF/benzene) dropwise over 15 minutes. After 15 min, allyl bromide (1.18 mL, 13.6 mmol) was added and the reaction stirred at −78° C. for 1 h then quenched with acetic acid (0.5 mL). The reaction mixture was diluted with ethyl acetate, washed with water, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified on ISCO (0-100% ethyl acetate/hexanes) to afford Compound 1a (550 mg, 36%) as a clear oil. LCMS=1.95 min using analytical Method (B), 473.4 (2M+Na). 1H NMR (400 MHz, CDCl3-d) δ 5.89-5.69 (m, 1H), 5.18-5.00 (m, 2H), 3.76 (ddd, J=11.2, 8.5, 2.9 Hz, 1H), 3.58 (ddd, J=10.8, 9.0, 7.5 Hz, 1H), 2.70-2.50 (m, 2H), 2.29-2.07 (m, 2H), 1.79-1.64 (m, 1H), 1.53 (s, 9H).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[CH:14](NC(C)C)([CH3:16])[CH3:15].[Li].C(Br)C=C>>[CH2:16]([CH:6]1[CH2:5][CH2:4][N:3]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[C:2]1=[O:1])[CH:14]=[CH2:15] |f:1.2,^1:20|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
O=C1N(CCC1)C(=O)OC(C)(C)C
Name
Quantity
4.76 mL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Step Two
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with acetic acid (0.5 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on ISCO (0-100% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)C1C(N(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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